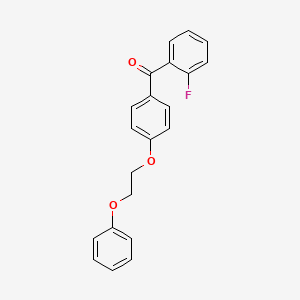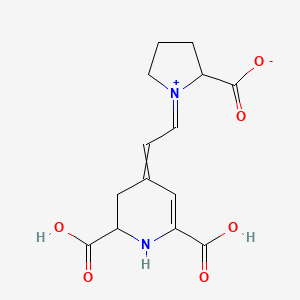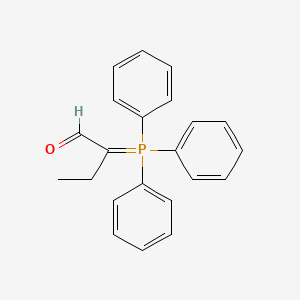
1,1-Diiodo-2,2-dimethylpropane
概要
説明
1,1-Diiodo-2,2-dimethylpropane is an organic compound with the molecular formula C5H10I2. It is a halogenated hydrocarbon, specifically an iodinated derivative of 2,2-dimethylpropane. This compound is characterized by the presence of two iodine atoms attached to the same carbon atom, making it a diiodo compound. It is used in various chemical reactions and research applications due to its unique reactivity and properties.
準備方法
1,1-Diiodo-2,2-dimethylpropane can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethylpropane with iodine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective iodination of the compound. Another method involves the use of methanesulfonic acid, trifluoro-, 2,2-dimethylpropylidene ester as a starting material, which undergoes iodination to form this compound .
In industrial settings, the production of this compound may involve large-scale iodination processes using specialized equipment to handle the reagents and control the reaction conditions. The compound is then purified through distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
1,1-Diiodo-2,2-dimethylpropane undergoes various chemical reactions, including substitution, reduction, and coupling reactions.
Substitution Reactions: The iodine atoms in this compound can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,2-dimethylpropane by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: this compound can participate in coupling reactions, such as the formation of carbon-carbon bonds using nickel or palladium catalysts. These reactions are useful in organic synthesis for constructing complex molecular structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions yield various substituted derivatives, while reduction reactions produce the corresponding hydrocarbon.
科学的研究の応用
1,1-Diiodo-2,2-dimethylpropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of iodine-containing compounds and their interactions with biomolecules.
Medicine: Research into iodinated compounds like this compound can contribute to the development of radiopharmaceuticals and diagnostic agents.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
作用機序
The mechanism of action of 1,1-diiodo-2,2-dimethylpropane involves its ability to undergo various chemical transformations due to the presence of the iodine atoms. These atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. The compound can also act as a precursor in coupling reactions, forming new carbon-carbon bonds through the action of metal catalysts.
The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used. For example, in organic synthesis, the iodine atoms serve as leaving groups, facilitating the formation of new bonds and the construction of complex molecular architectures.
類似化合物との比較
1,1-Diiodo-2,2-dimethylpropane can be compared with other similar compounds, such as:
1-Iodo-2,2-dimethylpropane: This compound has only one iodine atom, making it less reactive in certain substitution and coupling reactions compared to this compound.
2,2-Dimethylpropane:
1,1-Diiodoethane: This compound has a similar diiodo structure but with a different carbon backbone, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it valuable in various chemical and research applications.
特性
IUPAC Name |
1,1-diiodo-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10I2/c1-5(2,3)4(6)7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETJKCOBPFKLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399499 | |
| Record name | 1,1-Diiodo-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2443-89-2 | |
| Record name | 1,1-Diiodo-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Diiodo-2,2-dimethylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione](/img/structure/B1608471.png)






![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride](/img/structure/B1608482.png)





